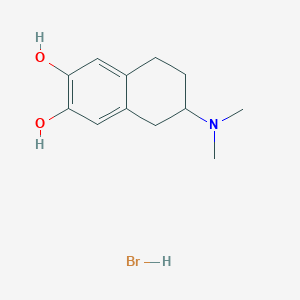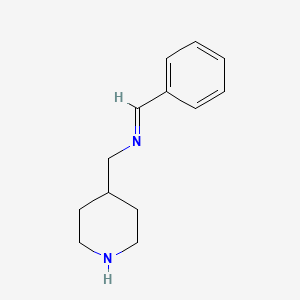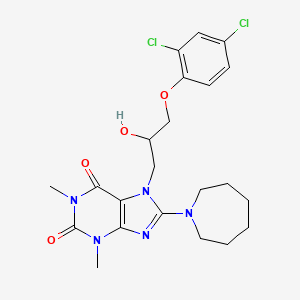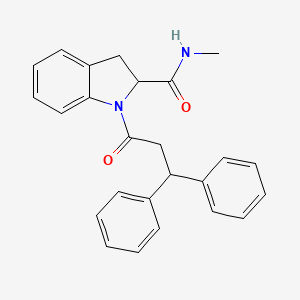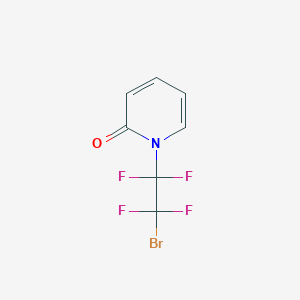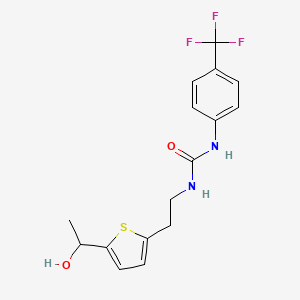![molecular formula C18H20N4OS2 B2522981 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-70-8](/img/structure/B2522981.png)
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A specific synthesis process for a similar compound involved substituted aldehydes, HCl, DMF, reflux, overnight, 60–68%, POCl3, reflux, 6 h, 50–70%, Morpholine, absolute ethanol: absolute isopropanol (1:1), reflux, 4 h, 75–85% .Molecular Structure Analysis
The morpholino group at the C-2 position of pyrimidine is located in a hydrophobic cavity which is surrounded by some acidic amino acids (such as Asp 841 and Asp 964) .Chemical Reactions Analysis
The chemical structures of the newly synthesized compounds were confirmed by elemental and spectral analyses, including FT‐IR and 1 H NMR spectroscopy as well as 13 C NMR and mass spectroscopy .Physical And Chemical Properties Analysis
The compound has a boiling point of 578.4±60.0 °C . The IR (cm −1) is 3302 (NH); 2210 (C≡N); 1662 (C=O). The 1 H NMR (ppm) is 3.39–3.41 (m, 4H, CH 2); 3.89–3.91 (m, 4H, CH 2); 6.81–8.03 (m, 14H, ArH); 8.47 (s, 1H,=CH); 10.52 (s, 1H, NH, D 2 O exchangeable). The 13 C NMR (ppm) is 47.3, 49.9 (piperazine Cs); 80.7, 107.1, 115.1, 115.7, 119.0, 119.4, 120.6, 122.5, 127.6, 128.4, 129.0, 129.4, 131.7, 134.5, 136.9, 139.9, 150.0, 150.4, 154.3, 158.1, 165.7, 167.8 (Ar. Cs, C≡N, and C=O) .科学的研究の応用
Anticancer Agents
Thienopyrimidine derivatives, such as the compound , are known to have various biological activities, including anticancer effects . They inhibit various enzymes and pathways, which are critical to the progression of cancer . For example, they can inhibit protein kinases (PKs), which are frequently used as molecular therapeutic targets in clinical oncology .
PI3K Inhibitors
Thienopyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ . These inhibitors are important in cancer treatment as they can solve a variety of cellular communication problems .
Antitumor Agents
Thienopyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have shown remarkable antitumor activity against various cancer cell lines .
EZH2 Inhibitors
Thienopyrimidine derivatives have been synthesized as EZH2 inhibitors via structural modifications of tazemetostat . These inhibitors have shown significant antitumor activities .
Inhibitors of Topoisomerases
Thienopyrimidine derivatives can also inhibit other targets to give effective anticancer drugs such as topoisomerases .
Inhibitors of Tubulin Polymerization
Thienopyrimidine derivatives can inhibit tubulin polymerization, which is another target for effective anticancer drugs .
Inhibitors of Histone Deacetylase (HDAC)
Thienopyrimidine derivatives can inhibit HDAC, which is another target for effective anticancer drugs .
Antiviral Agents
In addition to their anticancer properties, thienopyrimidines have been demonstrated to have antiviral activities .
作用機序
Target of Action
The primary targets of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine are protein kinases (PKs) . PKs play a crucial role in cell proliferation and differentiation of cancer cells . Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer .
Mode of Action
2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine interacts with its targets, the PKs, inhibiting their activity . This inhibition disrupts cellular communication, which is essential for the growth and proliferation of cancer cells .
Biochemical Pathways
The compound affects the PK signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting PKs, the compound disrupts these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of 2-(Allylsulfanyl)-7,9-dimethyl-4-morpholinopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is the inhibition of cancer cell growth and proliferation . This is achieved by disrupting the PK signaling pathway, which is essential for these processes .
特性
IUPAC Name |
4-(11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-4-9-24-18-20-14-13-11(2)10-12(3)19-17(13)25-15(14)16(21-18)22-5-7-23-8-6-22/h4,10H,1,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCZMSHYHXLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC=C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2522900.png)
![3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2522901.png)
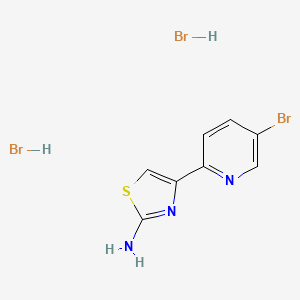
![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
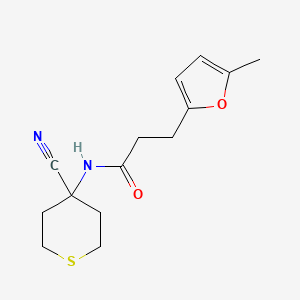
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)
